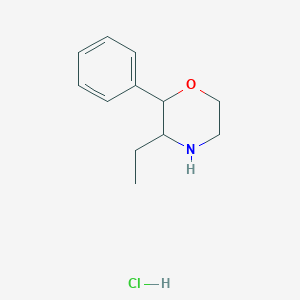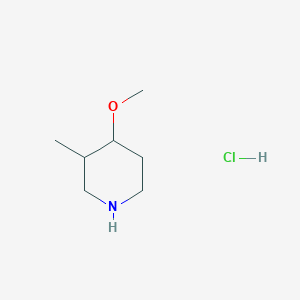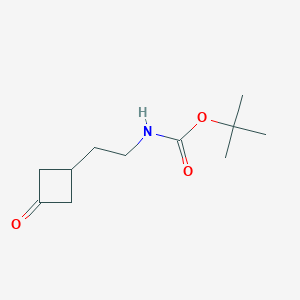
Tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate
Übersicht
Beschreibung
Tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate is a chemical compound with the CAS Number: 1909327-63-4 . It has a molecular weight of 213.28 .
Molecular Structure Analysis
The InChI code for Tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate is1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14) . This provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate has a molecular weight of 213.28 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate in Environmental Contexts
Research on ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) provides insight into the biodegradation and environmental fate of ether compounds. Microorganisms capable of degrading ETBE and MTBE have been identified, with aerobic biodegradation pathways involving initial hydroxylation and subsequent intermediate formation. These studies shed light on the environmental behavior of ether compounds and the potential for bioremediation strategies in contaminated soil and groundwater (Thornton et al., 2020).
Microbial Degradation Pathways
Further research on microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), emphasizes the complexity of degradation processes under various redox conditions. The thermodynamics of these processes and the role of compound-specific isotope analysis (CSIA) in identifying degradation pathways offer valuable insights into the mechanisms of ether compound biodegradation (Schmidt et al., 2004).
Environmental and Toxicological Reviews
Reviews of thermophysical properties and environmental behaviors of ethers such as MTBE, ETBE, and others highlight their use as gasoline additives and the implications for environmental pollution and remediation. These reviews provide comprehensive overviews of the physical and chemical behaviors of ether compounds, offering a basis for understanding the environmental impact and management strategies of such chemicals (Marsh et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLELQAGHWHUESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



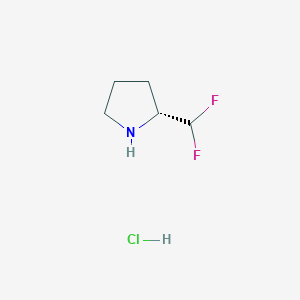
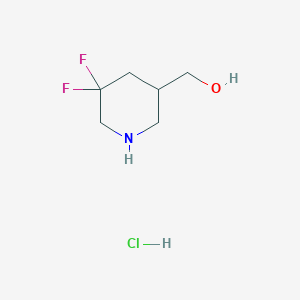
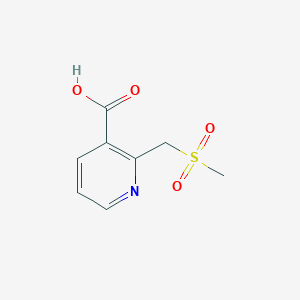
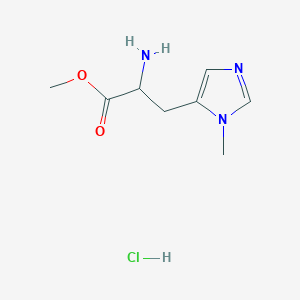

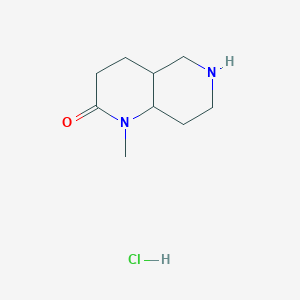
![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)



